molecular formula C16H14N2O4S B4727736 N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No. B4727736
M. Wt: 330.4 g/mol
InChI Key: ZZGDBDORHZQPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as LX-4211, is a small molecule drug that has been studied for its potential use in treating type 2 diabetes. This compound is a dual inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2), which are proteins responsible for the reabsorption of glucose in the kidneys.

Mechanism of Action

SGLT1 and SGLT2 are proteins that are responsible for the reabsorption of glucose in the kidneys. Inhibition of these proteins leads to increased glucose excretion in the urine, which can help to reduce blood glucose levels in patients with type 2 diabetes. N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a dual inhibitor of both SGLT1 and SGLT2, which makes it a potentially more effective treatment than drugs that target only one of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce blood glucose levels and improve glucose tolerance. It has also been shown to reduce body weight and improve insulin sensitivity. In clinical trials, this compound has been shown to be well-tolerated and to have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is that it is a dual inhibitor of both SGLT1 and SGLT2, which makes it a potentially more effective treatment for type 2 diabetes than drugs that target only one of these proteins. However, one limitation of this compound is that it has not yet been approved for clinical use, which limits its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide. One direction is to continue to study the compound's safety and efficacy in clinical trials, with the goal of obtaining regulatory approval for its use in treating type 2 diabetes. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Finally, research could focus on the development of new compounds that are based on the structure of this compound, with the goal of improving its efficacy and safety profile.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in treating type 2 diabetes. The compound has been shown to improve glycemic control by reducing glucose reabsorption in the kidneys and increasing glucose excretion in the urine. This effect is achieved through the dual inhibition of SGLT1 and SGLT2.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-20-10-5-6-11(13(8-10)21-2)17-16(19)12-9-14(22-18-12)15-4-3-7-23-15/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGDBDORHZQPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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